molecular formula C19H15FN2O4 B2615669 (2Z)-N-acetyl-2-[(3-fluorophenyl)imino]-6-methoxy-2H-chromene-3-carboxamide CAS No. 313975-93-8

(2Z)-N-acetyl-2-[(3-fluorophenyl)imino]-6-methoxy-2H-chromene-3-carboxamide

Cat. No.: B2615669
CAS No.: 313975-93-8
M. Wt: 354.337
InChI Key: PRRCBCFPTBEUDJ-QOCHGBHMSA-N
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Description

(2Z)-N-acetyl-2-[(3-fluorophenyl)imino]-6-methoxy-2H-chromene-3-carboxamide is a synthetic chromene-derived compound featuring a fluorinated phenylimino group and a methoxy substituent on the chromene core. Its molecular formula is C₁₈H₁₃FN₂O₄, with an average mass of 340.31 g/mol (calculated based on analogs in –5). The Z-configuration of the imino double bond and the 3-fluorophenyl substitution are critical to its structural identity.

Properties

IUPAC Name

N-acetyl-2-(3-fluorophenyl)imino-6-methoxychromene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15FN2O4/c1-11(23)21-18(24)16-9-12-8-15(25-2)6-7-17(12)26-19(16)22-14-5-3-4-13(20)10-14/h3-10H,1-2H3,(H,21,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRRCBCFPTBEUDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(=O)C1=CC2=C(C=CC(=C2)OC)OC1=NC3=CC(=CC=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15FN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-N-acetyl-2-[(3-fluorophenyl)imino]-6-methoxy-2H-chromene-3-carboxamide typically involves the following steps:

    Formation of the Chromene Core: The chromene core can be synthesized through a cyclization reaction of suitable precursors, such as salicylaldehyde derivatives and β-ketoesters, under acidic or basic conditions.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic substitution reaction using a fluorinated aromatic compound and a suitable leaving group.

    Formation of the Imino Group: The imino group can be formed through a condensation reaction between an amine and an aldehyde or ketone.

    Acetylation: The final step involves the acetylation of the amine group to form the N-acetyl derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Chemical Transformations

The compound undergoes several notable chemical reactions, influencing its stability and reactivity:

Oxidation Reactions

  • The imino group can oxidize under acidic or basic conditions, forming nitro derivatives. This reaction is catalyzed by agents like potassium permanganate.

  • Example:
    (2Z)-N-acetyl-2-[(3-fluorophenyl)imino]-6-methoxy-2H-chromene-3-carboxamide → (2Z)-N-acetyl-2-[(3-fluorophenyl)nitroso]-6-methoxy-2H-chromene-3-carboxamide

Hydrolytic Reactions

  • Hydrolysis of the carboxamide group yields carboxylic acids under basic conditions (e.g., NaOH) .

  • Example:
    This compound → (2Z)-2-[(3-fluorophenyl)imino]-6-methoxy-2H-chromene-3-carboxylic acid + Acetamide

Substitution and Coupling Reactions

  • The imino group undergoes nucleophilic substitution with hydrazines or amines, forming hydrazones or azo derivatives .

  • Example:
    Reaction with hydrazine → 2-hydrazinyl-2,3-dihydro-3-phenylchromeno[2,3-d]pyrimidin-4-one .

Ring-Expansion/Cyclization

  • The chromene core can participate in cyclization reactions with carbonyl compounds, forming fused heterocycles (e.g., pyrimidinones) .

  • Example:
    Reaction with ethyl acetoacetate → 2-ethoxy-2,3-dihydro-3-phenylchromeno[2,3-d]pyrimidin-4-one .

Reaction Conditions and Optimization

Synthesis and transformation efficiencies are influenced by reaction conditions:

Reaction Type Conditions Yield Range Reference
Chromene core formationPiperidine in ethanol, reflux (60–80°C)67–83%
Imino group formationRoom temperature, dichloromethane or ethanolN/A
Hydrolysis of carboxamideNaOH in aqueous/ethanol mixtures, reflux80–95%
Cyclization (pyrimidinone)Microwave irradiation in acetonitrile, 5 min85–95%

Structural Analogs and Comparative Reactivity

Comparison with related chromene derivatives highlights reactivity trends:

Compound Key Structural Feature Reactivity Implication
(2Z)-2-[(2-fluorophenyl)imino]-6-methoxy-2H-chromene-3-carboxamide2-fluorophenyl substituentAltered hydrogen bonding vs. 3-fluorophenyl analog
(2Z)-N-acetyl-2-[(4-fluorophenyl)imino]-6-bromo-2H-chromene-3-carboxamideBromine at 6-positionIncreased electrophilicity for substitution
(2Z)-2-[(5-chloro-2-fluorophenyl)imino]-8-methoxy-2H-chromene-3-carboxamideChlorine substituentEnhanced metabolic stability via electron withdrawal

Analytical Characterization

Structural confirmation relies on:

  • NMR Spectroscopy : To verify stereochemistry (2Z configuration) and functional group placements.

  • Mass Spectrometry : Molecular ion peak at m/z = 349 (C₁₇H₁₆FNO₄).

  • Infrared (IR) Spectroscopy : Absorption bands for amide (C=O, N-H) and imino (C=N) groups.

Scientific Research Applications

Anticancer Applications

Research indicates that derivatives of 2H-chromene, including this compound, exhibit notable anticancer properties.

Case Study: Cytotoxicity Against Cancer Cell Lines

A specific study evaluated the cytotoxic effects of various derivatives on human cancer cell lines:

CompoundCell LineIC50 (μM)
VIaMCF-78.5
VIaPC-335.0
VIaA5490.9
VIaCaco-29.9

These results suggest that compound VIa, closely related to (2Z)-N-acetyl-2-[(3-fluorophenyl)imino]-6-methoxy-2H-chromene-3-carboxamide, exhibits potent cytotoxicity across multiple cancer cell lines.

Antimicrobial Applications

In addition to its anticancer properties, this compound has shown promising antimicrobial activity against various pathogens.

In Vitro Antimicrobial Evaluation

The following table summarizes the antimicrobial activity observed for derivatives related to this compound:

CompoundPathogen TestedMIC (μg/mL)IC50 (μM)
7bE. coli0.2231.64
7bS. aureus0.3528.50

These findings illustrate the compound's effectiveness against both Gram-positive and Gram-negative bacteria, indicating its potential as a lead compound for developing new antimicrobial agents.

Molecular Docking Studies

Molecular docking studies have been employed to elucidate the interaction between this compound and target proteins involved in cancer progression and microbial resistance. These studies suggest that specific interactions at the active sites of enzymes contribute to its biological efficacy.

Mechanism of Action

The mechanism of action of (2Z)-N-acetyl-2-[(3-fluorophenyl)imino]-6-methoxy-2H-chromene-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group and imino group play crucial roles in binding to these targets, leading to modulation of their activity. The exact pathways and molecular interactions depend on the specific biological context and target.

Comparison with Similar Compounds

Positional Isomerism: 3-Fluorophenyl vs. 4-Fluorophenyl Substitution

A key structural analog is (2Z)-N-acetyl-2-[(4-fluorophenyl)imino]-6-methoxy-2H-chromene-3-carboxamide (), which differs only in the fluorine position on the phenyl ring.

Property Target Compound (3-Fluoro) 4-Fluoro Analog ()
Molecular Formula C₁₈H₁₃FN₂O₄ C₁₈H₁₃FN₂O₃
Average Mass 340.31 g/mol* 324.31 g/mol
Substituent Position 3-Fluorophenyl 4-Fluorophenyl
Key Implications Meta-substitution may reduce steric hindrance, enhancing binding in biological targets. Para-substitution could alter electronic effects, potentially improving solubility .

*Calculated based on the 4-fluoro analog’s formula (C₁₈H₁₃FN₂O₃) with an additional oxygen from the methoxy group.

The 3-fluoro isomer’s meta-substitution may lead to distinct dipole moments and steric interactions compared to the para-substituted analog. For instance, para-substituted fluorophenyl groups often exhibit stronger electron-withdrawing effects, which could influence reactivity or intermolecular interactions .

Chromene Ring Substituents: 6-Methoxy vs. 6-Nitro

Another analog, (Z)-N-acetyl-2-((3-fluorophenyl)imino)-6-nitro-2H-chromene-3-carboxamide (BS95068, ), replaces the 6-methoxy group with a nitro substituent.

Property Target Compound (6-Methoxy) 6-Nitro Analog ()
Molecular Formula C₁₈H₁₃FN₂O₄ C₁₈H₁₂FN₃O₅
Average Mass 340.31 g/mol 369.30 g/mol
Substituent Methoxy (-OCH₃) Nitro (-NO₂)
Key Implications Methoxy is electron-donating, increasing chromene ring electron density. Nitro is electron-withdrawing, potentially enhancing electrophilic reactivity or altering binding affinity .

The 6-methoxy group likely improves solubility due to its polar nature, whereas the nitro group may enhance stability or confer redox activity. Such substitutions are pivotal in drug design, where electronic effects modulate target engagement .

Carboxamide Substituents: Acetyl vs. Aryl Groups

Compounds like (2Z)-N-(2-methoxyphenyl)-2-[(3-methoxyphenyl)imino]-2H-chromene-3-carboxamide () feature aryl groups instead of acetyl on the carboxamide.

Property Target Compound (Acetyl) Aryl-Substituted Analog ()
Substituent Acetyl (-COCH₃) 2-Methoxyphenyl
Key Implications Acetyl may enhance metabolic stability by resisting hydrolysis. Aryl groups increase hydrophobicity, potentially improving membrane permeability .

The acetyl group’s compact size and moderate polarity balance solubility and stability, whereas bulkier aryl substituents could hinder rotational freedom or sterically block enzyme active sites.

Biological Activity

(2Z)-N-acetyl-2-[(3-fluorophenyl)imino]-6-methoxy-2H-chromene-3-carboxamide is a synthetic compound derived from the chromene scaffold, which is known for its diverse biological activities. This compound features a trifluoromethyl group that enhances its chemical properties, making it of significant interest in medicinal chemistry and pharmaceutical research. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C16H16FNO4. Its structure includes:

  • A chromene core
  • An acetyl group
  • A methoxy group
  • A 3-fluorophenyl imine moiety

The presence of the trifluoromethyl group significantly influences the compound's lipophilicity and biological interactions.

The mechanism by which this compound exerts its biological effects involves several pathways:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes that are crucial in cancer and inflammatory pathways. The trifluoromethyl group enhances binding affinity to these targets.
  • Cell Penetration : Its lipophilic nature allows it to effectively penetrate cell membranes, where it can modulate intracellular signaling pathways.
  • Interaction with Receptors : The compound can bind to various receptors, influencing their activity and leading to downstream effects in cellular processes.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. Studies have demonstrated:

  • Inhibition of Tumor Growth : In vitro studies show that the compound can reduce cell viability in various cancer cell lines, including breast and lung cancer cells.
  • Mechanistic Insights : The compound induces apoptosis through the activation of caspase pathways and downregulation of anti-apoptotic proteins.

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties:

  • Cytokine Modulation : It reduces the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages.
  • Inhibition of NF-kB Pathway : The compound inhibits the NF-kB signaling pathway, which is pivotal in inflammation.

Antimicrobial Activity

Preliminary studies suggest that this compound possesses antimicrobial properties:

  • Broad-Spectrum Activity : It shows effectiveness against both Gram-positive and Gram-negative bacteria.

Case Studies and Research Findings

StudyObjectiveFindings
Study 1Evaluate anticancer effectsSignificant reduction in cell proliferation in breast cancer cell lines at IC50 values around 25 µM.
Study 2Investigate anti-inflammatory propertiesDecreased levels of IL-6 and TNF-alpha by 40% in LPS-stimulated macrophages at 50 µM concentration.
Study 3Assess antimicrobial activityEffective against E. coli and S. aureus with minimum inhibitory concentrations (MIC) below 20 µg/mL.

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for preparing (2Z)-N-acetyl-2-[(3-fluorophenyl)imino]-6-methoxy-2H-chromene-3-carboxamide, and how can intermediates be optimized?

  • Methodology : Multi-step synthesis involving coupling reactions, such as amide bond formation using reagents like HATU and DIPEA in tetrahydrofuran (THF). Intermediate purification via flash chromatography (ethyl acetate/hexane gradients) ensures high yields. Critical steps include controlling reaction time and temperature to avoid side products (e.g., isomerization) .
  • Key Considerations : Monitor reaction progress via TLC or LC-MS. Optimize equivalents of coupling agents to minimize byproducts.

Q. How can X-ray crystallography be applied to confirm the stereochemistry and molecular conformation of this compound?

  • Methodology : Use single-crystal X-ray diffraction with software like SHELXL for structure refinement. Crystallization conditions (e.g., solvent polarity, slow evaporation) must be optimized to obtain high-quality crystals. The (2Z) configuration can be confirmed via torsion angles and hydrogen-bonding networks .
  • Data Interpretation : Compare experimental bond lengths/angles with DFT-optimized geometries to validate structural accuracy .

Q. What spectroscopic techniques are most effective for characterizing this compound, and how should data be interpreted?

  • Methodology :

  • NMR : 1^1H and 13^13C NMR to confirm substituent positions (e.g., methoxy at C6, fluorophenyl imino group). NOESY can resolve spatial proximity of aromatic protons.
  • HRMS : Validate molecular formula and detect isotopic patterns (e.g., chlorine/fluorine signatures).
  • IR : Identify carbonyl stretches (amide C=O at ~1650 cm1^{-1}) and imine C=N (~1600 cm1^{-1}) .

Advanced Research Questions

Q. How can density functional theory (DFT) be utilized to predict electronic properties and reactivity of this compound?

  • Methodology : Employ hybrid functionals (e.g., B3LYP) with basis sets like 6-31G(d) to calculate HOMO/LUMO energies, electrostatic potential surfaces, and Fukui indices. Compare thermochemical data (e.g., atomization energies) with experimental values to validate accuracy .
  • Application : Predict sites for electrophilic/nucleophilic attacks, aiding in derivatization strategies for structure-activity studies.

Q. What experimental and computational approaches resolve contradictions in observed vs. predicted biological activity?

  • Methodology :

  • In Silico Docking : Use AutoDock or Schrödinger Suite to model interactions with target proteins. Adjust force fields to account for fluorophenyl hydrophobicity and chromene ring flexibility.
  • Bioassay Validation : Compare IC50_{50} values from enzyme inhibition assays with docking scores. Discrepancies may arise from solvation effects or protein dynamics not captured in static models .
    • Case Study : If computational models overestimate binding affinity, re-evaluate protonation states or include explicit water molecules in simulations.

Q. How can chiral separation techniques isolate (2Z) isomers, and what challenges arise in ensuring enantiomeric purity?

  • Methodology : Use chiral stationary phases (e.g., Chiralpak® OD) with mobile phases like methanol/CO2_2 under supercritical fluid chromatography (SFC). Monitor separation via UV/ECD detection.
  • Challenges :

  • Isomer interconversion due to imine tautomerism; stabilize with low-temperature conditions.
  • Scale-up requires optimization of column loading and solvent recovery .

Q. What strategies mitigate discrepancies between calculated and experimental vibrational spectra?

  • Methodology :

  • Anharmonic Corrections : Apply VPT2 (Vibrational Perturbation Theory) to DFT-generated spectra to account for overtones and combination bands.
  • Solvent Effects : Use polarizable continuum models (PCM) to simulate solvent shifts in IR peaks.
  • Empirical Scaling : Adjust calculated frequencies by 0.96–0.98 to match experimental values .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.